メトラクロールメルカプトレート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

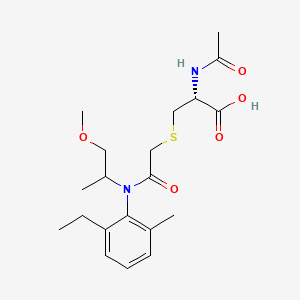

Metolachlor mercapturate is a metabolite of the herbicide Metolachlor . It is formed when Metolachlor reacts with glutathione, an endogenous tripeptide, to inactivate an electrophilic toxicant or reactive toxicant metabolite .

Synthesis Analysis

The synthesis of Metolachlor mercapturate involves the metabolism of Metolachlor, which is similar to the metabolism of another herbicide, Alachlor . The process involves the formation of a mercapturate through a regimen that includes the synthesis of Metolachlor mercapturate as a standard .Molecular Structure Analysis

Metolachlor mercapturate has a molecular formula of C20H30N2O5S and a molecular weight of 410.5 g/mol . The metabolism of S-metolachlor in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert, but the initial O-demethylation reaction confers resistance .Chemical Reactions Analysis

The metabolism of S-metolachlor involves Phase I and Phase II metabolic activities. The initial O-demethylation reaction confers resistance . Electronic structure calculations have been performed for the characterization of the different conformers of the herbicide metolachlor .科学的研究の応用

環境修復

メトラクロールメルカプトレート: は、特に除草剤メトラクロールの分解において、環境修復に重要な役割を果たしています。 Penicillium oxalicum MET-F-1 という真菌株は、メトラクロールを効果的に分解することが確認されており、土壌や水の処理に潜在的な用途があります。 .

ヒトの健康モニタリング

メトラクロールメルカプトレートは、メトラクロールの主要なヒト尿代謝物として特定されており、この除草剤へのヒトの暴露を監視する上で重要です。 この用途は、農業従事者における暴露レベルの評価を可能にするため、特に労働衛生と安全に関連しています。 .

分析化学

分析化学では、メトラクロールメルカプトレートは、メトラクロール代謝物を検出するための方法開発における標準として機能します。 これには、環境および生物学的サンプル分析に不可欠な液体クロマトグラフィータンデム質量分析(LC-MS/MS)の進歩が含まれます。 .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Metolachlor mercapturate, a metabolite of the herbicide Metolachlor, primarily targets the formation of very long chain fatty acids in plants . This action inhibits seedling shoot growth, which is crucial for the survival and development of weeds .

Mode of Action

Metolachlor mercapturate interacts with its targets by inhibiting the formation of very long chain fatty acids . This inhibition disrupts the normal growth processes of the plant, particularly the growth of seedling shoots . The compound also acts by inhibition of elongases and of the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway .

Biochemical Pathways

The biochemical pathways affected by Metolachlor mercapturate involve the metabolism of very long chain fatty acids and the gibberellin pathway . The inhibition of these pathways disrupts normal plant growth and development, leading to the death of the plant . In addition, Metolachlor mercapturate is metabolized in the human body, leading to the formation of different types of metabolites following different metabolic pathways .

Pharmacokinetics

The pharmacokinetics of Metolachlor mercapturate involve its absorption, distribution, metabolism, and excretion (ADME). Metolachlor mercapturate is rapidly absorbed and extensively distributed in the body . It is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . The major route of excretion is urinary .

Result of Action

The result of Metolachlor mercapturate’s action is the inhibition of plant growth, particularly the growth of seedling shoots . This leads to the death of the plant, thereby controlling the spread of weeds . In humans, the metabolism of Metolachlor mercapturate leads to the formation of various metabolites, which are excreted in the urine .

Action Environment

The action of Metolachlor mercapturate is influenced by various environmental factors. Its effectiveness can be affected by the type of soil, the presence of other chemicals, and the specific characteristics of the target plants . Additionally, the metabolism and excretion of Metolachlor mercapturate in humans can be influenced by factors such as the individual’s health status and the presence of other substances in the body .

生化学分析

Biochemical Properties

Metolachlor, the parent compound of metolachlor mercapturate, belongs to the chloroacetamide chemical family and inhibits seedling shoot growth by blocking the formation of very long chain fatty acids . The enzymes involved in this process are yet to be fully identified .

Cellular Effects

Metolachlor has been observed to have effects on various types of cells. For instance, even at very low concentrations, metolachlor could cause the cell wall to separate from the cell membrane of rice . At higher concentrations, the entire cell can be damaged .

Molecular Mechanism

The molecular mechanism of metolachlor, and by extension metolachlor mercapturate, involves the inhibition of the formation of very long chain fatty acids . This inhibition disrupts normal seedling shoot growth .

Temporal Effects in Laboratory Settings

In laboratory settings, metolachlor mercapturate, as a metabolite of metolachlor, has been observed to degrade over time . The degradation efficiency of metolachlor was found to be accelerated by 98% in microbial fuel cell experiments .

Metabolic Pathways

Metolachlor is metabolized in a complex, multi-step process that involves several metabolic enzymes . The metabolic pathway for S-metolachlor in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert, but the initial O-demethylation reaction confers resistance .

Transport and Distribution

Metolachlor, the parent compound, is known to be transported along the cytoskeleton to its ultimate destination in the cell .

Subcellular Localization

The parent compound metolachlor is known to be localized in specific cellular compartments

特性

IUPAC Name |

(2R)-2-acetamido-3-[2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S/c1-6-16-9-7-8-13(2)19(16)22(14(3)10-27-5)18(24)12-28-11-17(20(25)26)21-15(4)23/h7-9,14,17H,6,10-12H2,1-5H3,(H,21,23)(H,25,26)/t14?,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFXMEPCHCUHDE-JRZJBTRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSCC(C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSC[C@@H](C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopentanecarboxylic acid, 3-(hydroxyimino)-, [R-(Z)]- (9CI)](/img/no-structure.png)

![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine](/img/structure/B574144.png)

![(1S)-8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylic acid](/img/structure/B574145.png)